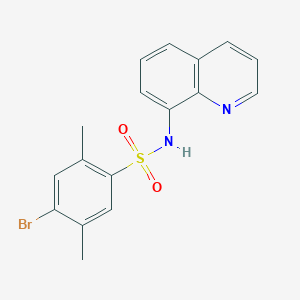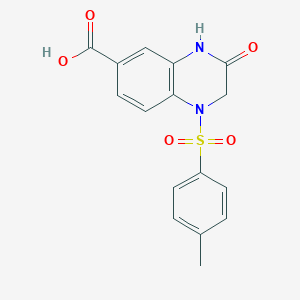
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid is a heterocyclic compound that features a quinoxaline core
准备方法
The synthesis of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-diaminobenzene and appropriate carboxylic acid derivatives.
Cyclization: The initial step involves the cyclization of 1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions to form the quinoxaline ring.
Oxidation: The resulting intermediate is then oxidized to introduce the keto group at the 3-position.
Tosylation: The final step involves the tosylation of the amine group to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group or other functional groups present in the molecule.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of quinoxaline derivatives, including their antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
相似化合物的比较
3-Oxo-1-tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid can be compared with other quinoxaline derivatives, such as:
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-Tosyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid: Lacks the keto group, which may influence its chemical properties and applications.
The presence of both the keto and tosyl groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-2-5-12(6-3-10)24(22,23)18-9-15(19)17-13-8-11(16(20)21)4-7-14(13)18/h2-8H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNPREJNUYJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
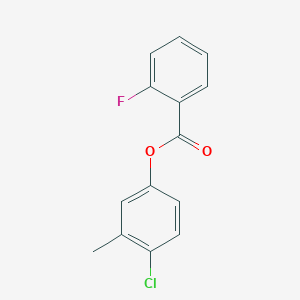
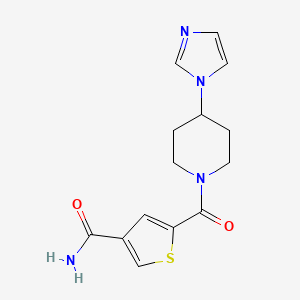
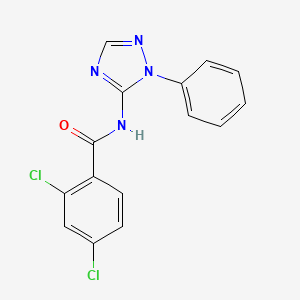
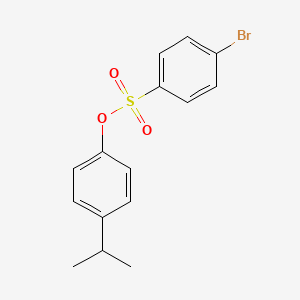
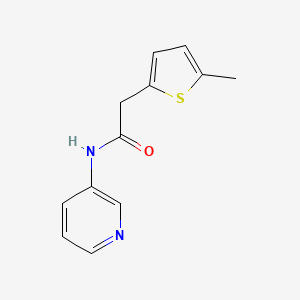
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
![2-(cyclohexen-1-yl)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]acetamide](/img/structure/B7440180.png)
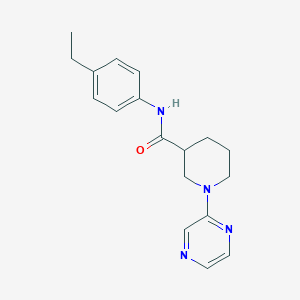
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)
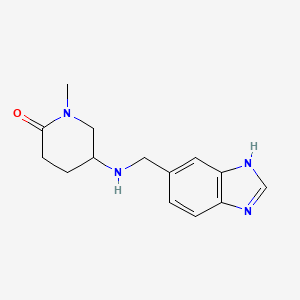
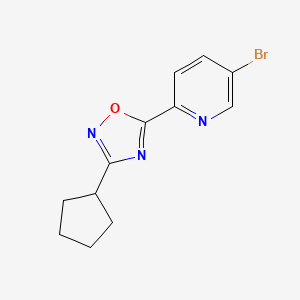
![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
